N-(2-bromophenyl)-2,4-dimethoxybenzamide

Description

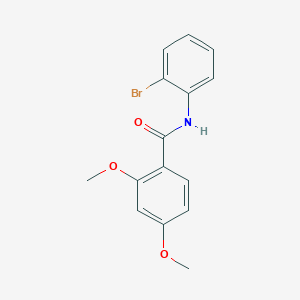

N-(2-bromophenyl)-2,4-dimethoxybenzamide is an N-arylbenzamide derivative. Its molecular framework is constructed from three primary components: a 2-bromoaniline (B46623) unit, an amide functional group, and a 2,4-dimethoxybenzoyl moiety. While specific experimental data for this compound is sparse in public databases, its theoretical chemical properties can be calculated based on its structure.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄BrNO₃ |

| Molecular Weight | 336.18 g/mol |

| IUPAC Name | This compound |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 55.8 Ų |

| XLogP3 (Predicted) | 3.8 |

Note: Properties are computationally predicted and await experimental verification.

The core structure of this compound is defined by its amide bond and the presence of a bromine atom on one of the phenyl rings.

The amide functional group is one of the most fundamental and ubiquitous linkages in chemistry and biology, forming the backbone of proteins and finding extensive use in the pharmaceutical industry. walshmedicalmedia.com The N-arylbenzamide scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govnih.gov Research into N-phenylbenzamide derivatives has led to the identification of potent inhibitors for various therapeutic targets, such as the mitochondrial permeability transition pore (PTP) and Leucine-rich repeat kinase 2 (LRRK2), the latter being a target for Parkinson's disease treatments. nih.govnih.gov

Halogenated organic compounds , specifically aryl halides, are foundational building blocks in modern organic synthesis. The bromine atom in this compound serves as a versatile synthetic "handle." Aryl bromides are common substrates in numerous palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Notable examples include:

The Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, and it is widely used to synthesize bi-aryl compounds, polyolefins, and styrenes. wikipedia.orgnih.gov The development of methods for coupling unprotected ortho-bromoanilines is of significant interest as it provides direct access to ortho-substituted aniline (B41778) motifs found in many pharmacologically active molecules. nih.govrsc.org

The Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This method has become indispensable for synthesizing aryl amines, largely replacing harsher, more traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The ortho position of the bromine atom relative to the amide linkage in this compound could influence its reactivity in these coupling reactions, potentially requiring specific ligand and catalyst systems to overcome steric hindrance.

The 2,4-dimethoxy substitution on the benzoyl portion of the molecule significantly influences its electronic properties. Methoxy (B1213986) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution. The parent compound, 2,4-dimethoxybenzoic acid, is a known chemical intermediate. bohrium.comnih.gov

The 2,4-dimethoxy pattern specifically affects the molecule in several ways:

Increased Electron Density: The methoxy groups enrich the phenyl ring with electrons, making it more nucleophilic.

Directing Effects: In electrophilic substitution reactions, this pattern would strongly direct incoming electrophiles to the 5-position of the ring.

Modulation of Reactivity: The electronic effects can be transmitted through the conjugated system to the amide carbonyl, potentially influencing its chemical properties and biological interactions. The related compound 2,4-dimethoxybenzaldehyde (B23906) is used as a specific reagent to quantify phlorotannins by reacting with 1,3- and 1,3,5-substituted phenols. wikipedia.org

In the context of medicinal chemistry, such substitution patterns are crucial for tuning a molecule's binding affinity to a biological target, as well as altering its pharmacokinetic properties like solubility and metabolic stability.

A thorough review of the current scientific literature reveals a significant gap concerning this compound. There are no prominent studies detailing its synthesis, characterization, or specific applications. Public chemical databases contain information on structurally similar compounds, such as those with additional substituents or different substitution patterns, but data on this precise molecule is absent. nih.govnih.govnih.gov

This lack of dedicated research presents an opportunity. Based on its structure, this compound holds clear potential as a synthetic intermediate for creating diverse molecular libraries.

Detailed Research Findings (Inferred Potential):

Synthetic Accessibility: The compound is theoretically straightforward to synthesize via the acylation of 2-bromoaniline with 2,4-dimethoxybenzoyl chloride, a standard method for amide bond formation.

Potential as a Synthetic Building Block: The key value of this compound lies in its potential for diversification. The ortho-bromo group is primed for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, or other functional groups at the 2-position of the aniline ring. nih.gov

Scaffold for Medicinal Chemistry: The resulting N-(2-arylphenyl)-2,4-dimethoxybenzamide derivatives would be novel compounds built around the N-arylbenzamide core. Given that this core is associated with a range of biological activities, these new derivatives would be strong candidates for screening in drug discovery programs. nih.govnih.gov

The primary research gap is the absence of any published work that utilizes this compound as a starting material to explore these synthetic pathways. Its potential remains untapped, making it an open area for investigation in synthetic and medicinal chemistry.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-bromoaniline |

| 2,4-dimethoxybenzoic acid |

| 2,4-dimethoxybenzoyl chloride |

| 2,4-dimethoxybenzaldehyde |

| N-(2-benzoyl-4-bromophenyl)-2,4-dimethoxybenzamide |

| N-(2-benzoyl-4-bromophenyl)-2,3-dimethoxybenzamide |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-10-7-8-11(14(9-10)20-2)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQLHBLFGIRHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for N 2 Bromophenyl 2,4 Dimethoxybenzamide and Its Analogues

Optimized Synthetic Pathways and Reaction Conditions

The efficient construction of the N-(2-bromophenyl)-2,4-dimethoxybenzamide core relies on carefully optimized synthetic routes. These pathways are designed to maximize yield, purity, and cost-effectiveness, often employing sophisticated catalytic systems and coupling strategies.

Amidation Reactions and Coupling Strategies

The cornerstone of synthesizing this compound is the formation of the amide bond between 2-bromoaniline (B46623) and 2,4-dimethoxybenzoic acid or its derivatives. A common approach involves the activation of the carboxylic acid, often by converting it to an acyl chloride. For instance, a general procedure for the synthesis of N-benzamides involves reacting the corresponding acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the acid chloride. nanobioletters.com This activated intermediate is then reacted with the amine in a suitable solvent like dichloromethane (B109758) at low temperatures, with the reaction mixture stirred at room temperature for several hours. nanobioletters.com

Alternative and often milder coupling reagents have been developed to avoid the harsh conditions of acyl chloride formation. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be effective in mediating amide bond formation with minimal racemization, which is particularly crucial when chiral centers are present in the starting materials. researchgate.net Another approach is the Umpolung Amide Synthesis (UmAS), which utilizes an N-aryl hydroxylamine (B1172632) and an α-fluoronitroalkane to form the N-aryl amide directly, avoiding epimerization-prone intermediates. nih.gov

Recent advancements have also focused on more sustainable and efficient methods. Iron-mediated synthesis of N-aryl amides from readily available nitroarenes and acyl chlorides in water has been reported as a selective and mild method. rsc.orgresearchgate.net This approach offers the advantage of using inexpensive and environmentally friendly reagents.

Table 1: Comparison of Selected Amidation Coupling Reagents

| Coupling Reagent/Method | Key Features | Typical Conditions | Ref |

| Thionyl Chloride | Forms highly reactive acyl chloride | Reflux with SOCl₂, then react with amine | nanobioletters.com |

| DEPBT | Reduces racemization | DEPBT, base, room temperature | researchgate.net |

| UmAS | Epimerization-free | N-aryl hydroxylamine, Cs₂CO₃, solvent | nih.gov |

| Fe-mediated | Uses nitroarenes, green solvent | Fe dust, water, 60 °C | rsc.orgresearchgate.net |

Introduction of Halogen and Methoxy (B1213986) Moieties

The bromine atom on the phenyl ring and the two methoxy groups on the benzamide (B126) core are defining features of the target molecule. The introduction of the bromo moiety is typically achieved by starting with a pre-brominated aniline (B41778), such as 2-bromoaniline. This is a common and commercially available starting material.

The 2,4-dimethoxybenzoyl moiety is similarly derived from 2,4-dimethoxybenzoic acid, which is also commercially available. The synthesis of this precursor can be achieved through various methods, including the oxidation of the corresponding aldehyde or the carboxylation of a suitably substituted aromatic compound. The presence of the methoxy groups can influence the reactivity of the benzoyl chloride during the amidation reaction, with electron-donating groups sometimes leading to higher yields. rsc.org

Catalytic Approaches in Synthesis

Catalytic methods play a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of N-aryl benzamides, several catalytic systems have been explored. Rhodium-catalyzed C-H functionalization of benzoic acids with isocyanates, followed by decarboxylation, provides a novel route to N-aryl benzamides. nih.gov This strategy is particularly useful for accessing meta-substituted analogues that might be difficult to prepare using traditional methods. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used for C-N bond formation. For instance, the Xantphos/Pd-catalyzed intermolecular coupling of aryl halides and amides demonstrates good functional group compatibility and provides the desired N-aryl amides in good to excellent yields. organic-chemistry.org Nickel-photoredox catalysis has emerged as a method for amide N-arylations under mild conditions, tolerating base-sensitive functional groups and proceeding at moderate temperatures. chemistryviews.org This technique can be applied to a broad range of primary and secondary amides and aryl bromides. chemistryviews.org

Copper-catalyzed Goldberg amidation is another effective method, particularly for coupling (hetero)aryl chlorides with a wide range of primary amides. organic-chemistry.org

Table 2: Overview of Catalytic Systems for N-Aryl Amide Synthesis

| Catalyst System | Reaction Type | Key Advantages | Ref |

| Rhodium complexes | C-H activation/decarboxylation | Access to unique substitution patterns | nih.gov |

| Palladium/Xantphos | Cross-coupling | Good functional group tolerance, high yields | organic-chemistry.org |

| Nickel/Photoredox | N-Arylation | Mild conditions, tolerates sensitive groups | chemistryviews.org |

| Copper(I) oxide | Goldberg amidation | Effective for (hetero)aryl chlorides | organic-chemistry.org |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships. Derivatization strategies focus on modifying both the bromophenyl and the dimethoxybenzamide moieties.

Structural Modifications of the Bromophenyl Moiety

The bromophenyl ring offers several avenues for structural modification. The bromine atom itself can be a handle for further functionalization through cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling can be employed to introduce new aryl or alkyl groups at the 2-position, leading to a diverse range of analogues. researchgate.net

Modifications can also involve the introduction of different substituents on the phenyl ring. For instance, analogues with chloro, methyl, or other functional groups in place of or in addition to the bromo group can be synthesized by starting with the appropriately substituted anilines. The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 2-(3-chlorophenyl)ethan-1-amine demonstrates a similar synthetic logic. mdpi.com Competition experiments in Rh(III)-catalyzed C-H activation have shown that electron-deficient amides, such as those with a para-bromo substituent, can react preferentially, suggesting that electronic effects play a significant role in derivatization reactions. nih.gov

Modifications of the Dimethoxybenzamide Core

The dimethoxybenzamide portion of the molecule can also be readily modified. Starting from different substituted benzoic acids allows for the synthesis of a wide array of analogues. For example, using 4-hydroxybenzoic acid derivatives can lead to the synthesis of N-(4-bromophenyl)-4-hydroxybenzamide. nanobioletters.com

The methoxy groups themselves can be altered. For example, a process for the synthesis of Itopride involves the reaction of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide with dimethylaminoethyl chloride, demonstrating the potential for etherification of hydroxylated precursors. google.comgoogle.comjustia.com The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives through a PhIO-mediated oxidation reaction of 2-aryloxybenzamides showcases another route to introduce hydroxyl groups, which can then be further functionalized. mdpi.com

Furthermore, the substitution pattern of the methoxy groups can be varied. While the 2,4-dimethoxy substitution is specified for the parent compound, analogues with 3,4-dimethoxy or other patterns can be synthesized by selecting the appropriate starting benzoyl chloride. google.comjustia.com The synthesis of chalcone-based compounds often utilizes 3,4,5-trimethoxybenzaldehyde, highlighting the accessibility of various methoxy-substituted aromatic starting materials. nih.gov

Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable practices in chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of pharmacologically relevant molecules, including this compound and its analogues. researchgate.netrjpn.orgijbpas.com The core objective is to design synthetic routes that are more environmentally benign by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. uniroma1.itnih.gov This paradigm shift is moving away from traditional synthetic methods that often rely on stoichiometric activating agents and hazardous solvents. ucl.ac.uk

Key strategies in the green synthetic design for amide bond formation, the fundamental reaction in synthesizing this compound, include the development of catalytic processes, the use of eco-friendly reaction media, and the application of alternative energy sources. sigmaaldrich.combohrium.com Catalytic methods are particularly attractive as they reduce the generation of stoichiometric byproducts, a common issue with classical amide coupling reagents. ucl.ac.uk For instance, the use of transition-metal catalysts or organocatalysts can facilitate the direct amidation of carboxylic acids and amines, enhancing atom economy. sigmaaldrich.com

The choice of solvent is another critical aspect of green synthetic design. rsc.org Traditional solvents for amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), are facing scrutiny due to their toxicity and environmental impact. ucl.ac.ukrsc.org Research is now focused on benign alternatives like water, bio-based solvents (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether), and neoteric solvents like ionic liquids and deep eutectic solvents. chemrxiv.orgresearchgate.netbohrium.com In some instances, syntheses can be conducted under solvent-free conditions, which represents an ideal green chemistry scenario. tandfonline.comtandfonline.comresearchgate.net

Furthermore, energy consumption is a significant consideration. rjpn.org Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbohrium.com Enzymatic synthesis, utilizing lipases for instance, offers a highly selective and environmentally friendly route to amides under mild conditions. researchgate.netbohrium.com

The following table summarizes various green chemistry approaches applicable to the synthesis of N-aryl benzamides, providing a comparative overview of their advantages.

| Green Chemistry Approach | Key Features & Advantages | Illustrative Reaction Components | Relevant Findings/Citations |

|---|---|---|---|

| Catalytic Direct Amidation | - Avoids stoichiometric activators

| - Catalysts: Boronic acids, Ruthenium complexes

| Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines and boronic acid-catalyzed amidations represent significant advances in reducing waste. sigmaaldrich.com |

| Use of Greener Solvents | - Reduces toxicity and environmental impact

| - Solvents: Water, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), γ-Valerolactone (GVL) | Water has been successfully used as a green solvent for direct amidation, offering a metal-free and additive-free method. chemrxiv.org CPME has been shown to be an effective and safe solvent for enzymatic amide synthesis. researchgate.net |

| Solvent-Free Synthesis | - Eliminates solvent use entirely

| - Reactants: Neat mixtures of amines and acylating agents (e.g., enol esters) | Solvent- and activation-free conditions have been developed for N-benzoylation using vinyl benzoate, with easy isolation of the amide products. tandfonline.comtandfonline.com |

| Enzymatic Synthesis | - High selectivity (chemo-, regio-, and stereoselectivity)

| - Biocatalyst: Candida antarctica lipase (B570770) B (CALB)

| CALB has been effectively used for direct amide synthesis in green solvents, achieving excellent conversions and yields without extensive purification. researchgate.net |

| Microwave-Assisted Synthesis | - Rapid heating and significantly reduced reaction times

| - Energy Source: Microwave irradiation

| Microwave irradiation has been employed for the synthesis of N-aryl substituted benzamides under solvent-free conditions, providing an effortless and efficient method. researchgate.netniscair.res.in |

Iii. Comprehensive Spectroscopic and Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of N-(2-bromophenyl)-2,4-dimethoxybenzamide in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the compound's constitution and providing insights into its preferred conformation.

While specific experimental spectra for this compound are not publicly cataloged, its ¹H and ¹³C NMR spectra can be predicted based on established chemical shift principles and data from analogous structures, such as 2,4-dimethoxybenzaldehyde (B23906) and other substituted benzamides. chemicalbook.comrsc.orgrsc.orgchemicalbook.comchemicalbook.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the amide proton, the seven aromatic protons, and the six protons of the two methoxy (B1213986) groups. The amide proton (N-H) would likely appear as a broad singlet in the downfield region (δ 9.0-11.0 ppm), with its exact shift and broadness influenced by solvent and concentration due to hydrogen bonding and exchange phenomena. researchgate.net The aromatic protons would reside in the δ 6.5-8.5 ppm range, with their coupling patterns revealing their substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit 15 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide is the most deshielded, expected around δ 164-168 ppm. rsc.org Carbons attached to electronegative oxygen and bromine atoms would also show characteristic downfield shifts. beilstein-journals.org

A predicted summary of the NMR data is presented below.

Predicted ¹H NMR Data for this compound This table is a prediction based on analogous compounds and chemical shift theory.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Amide N-H | 9.0 - 11.0 | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| Aromatic H (2-bromophenyl) | 7.2 - 8.5 | Multiplets (m) | Four protons with complex splitting patterns. |

| Aromatic H (2,4-dimethoxyphenyl) | 6.5 - 8.2 | Doublets (d), Doublet of Doublets (dd) | Three protons showing characteristic ortho and meta coupling. |

| Methoxy -OCH ₃ | 3.8 - 4.0 | Singlets (s) | Two distinct singlets for the two methoxy groups. |

Predicted ¹³C NMR Data for this compound This table is a prediction based on analogous compounds and chemical shift theory.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C =O | 164 - 168 |

| Aromatic C -O | 155 - 165 |

| Aromatic C -N | 135 - 140 |

| Aromatic C -Br | 110 - 120 |

| Aromatic C -H & Quaternary C | 98 - 140 |

| Methoxy -OC H₃ | 55 - 57 |

The this compound molecule possesses several rotatable single bonds, leading to the potential for multiple conformations (rotamers) in solution. The most significant of these is the restricted rotation around the amide C-N bond due to its partial double-bond character. Dynamic NMR (DNMR) experiments, particularly variable-temperature (VT) NMR, are ideal for studying these conformational dynamics. researchgate.netresearchgate.net

At low temperatures, the rotation around the amide bond would be slow on the NMR timescale, potentially resulting in separate signals for aromatic protons or carbons that are inequivalent in the different rotameric forms. As the temperature is increased, the rate of rotation increases. At the coalescence temperature, the distinct signals for the exchanging sites broaden and merge into a single averaged signal. researchgate.net By analyzing the line shape changes as a function of temperature, the energy barrier (activation energy, ΔG‡) for this rotational process can be calculated, providing quantitative insight into the conformational stability. A similar analysis could be applied to study the rotation around the C(aryl)-C(O) bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The key expected vibrational frequencies include:

N-H Stretching: A prominent band in the region of 3200-3400 cm⁻¹, characteristic of the secondary amide N-H group. Its position and shape can indicate the extent of hydrogen bonding.

C-H Aromatic Stretching: Signals typically appearing just above 3000 cm⁻¹.

C-H Aliphatic Stretching: Bands from the methoxy groups, expected just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption between 1650 and 1680 cm⁻¹, which is a hallmark of the amide carbonyl group.

N-H Bending (Amide II band): A strong band near 1550 cm⁻¹, arising from a combination of N-H bending and C-N stretching.

C=C Aromatic Ring Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C Asymmetric & Symmetric Stretching: Strong bands characteristic of the aryl ether linkages, typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Br Stretching: A weaker band in the far-IR region, typically between 500-600 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Medium-Strong |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | 1530 - 1570 | Strong |

| Aryl C-O-C | Asymmetric Stretch | 1200 - 1250 | Strong |

| Aryl C-O-C | Symmetric Stretch | 1020 - 1075 | Medium |

| Aryl C-Br | Stretch | 500 - 600 | Weak-Medium |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. nih.govnih.gov It provides an extremely precise measurement of the molecule's mass-to-charge ratio, allowing for the unambiguous determination of its molecular formula.

For this compound (C₁₅H₁₄BrNO₃), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments, with two peaks of similar intensity separated by two mass units.

Calculated Mass Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄BrNO₃ |

| Monoisotopic Mass | 335.01571 Da |

| Average Mass | 336.185 g/mol |

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. The most likely fragmentation pathway involves the cleavage of the amide bond, which is typically the weakest bond in the structure.

Plausible Fragmentation Pathways:

α-Cleavage at the Amide Bond: This would lead to two primary fragments:

The 2,4-dimethoxybenzoyl cation (m/z 165.055).

The 2-bromophenylamino radical cation (m/z 170.961).

Further Fragmentation: The primary fragments can undergo further decomposition, such as the loss of a methyl radical (•CH₃) or carbon monoxide (CO) from the benzoyl cation.

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the searched literature, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. researchgate.net This technique would provide precise bond lengths, bond angles, and torsion angles, offering an exact depiction of the molecule's conformation as it exists in the crystal lattice. For other substituted benzamides, crystallographic studies have been crucial in understanding their structural nuances. ias.ac.innih.govnih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.govdntb.gov.ua For this compound, several key interactions are anticipated to dictate its supramolecular assembly.

Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule (N-H···O=C). This interaction is a powerful structure-directing force in amides, often leading to the formation of one-dimensional chains or dimeric motifs. nih.govmdpi.com

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. The electropositive region on the outer surface of the bromine (the σ-hole) can form an attractive interaction with a Lewis basic site, such as the carbonyl oxygen or a methoxy oxygen on a neighboring molecule (C-Br···O). This type of interaction is increasingly recognized as a key factor in the crystal engineering of halogenated compounds. ias.ac.in

π-π Stacking: The electron-rich aromatic rings provide a platform for π-π stacking interactions. These can occur between the 2-bromophenyl rings, the 2,4-dimethoxyphenyl rings, or a combination thereof. The interactions would likely be of an offset or parallel-displaced nature to minimize electrostatic repulsion.

The interplay of these interactions—strong hydrogen bonds, directional halogen bonds, and weaker, dispersive π-π stacking—would collectively determine the final, most thermodynamically stable crystal packing arrangement. mdpi.comrsc.org

Iv. Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction ModelingInformation regarding the simulation of the binding of N-(2-bromophenyl)-2,4-dimethoxybenzamide to a theoretical biological target is not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore ModelingNo QSAR or pharmacophore models have been published that specifically include this compound. Such studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity in a quantitative manner, and for identifying the key structural features required for its activity.

While computational studies exist for other substituted benzamide (B126) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct molecules. Extrapolating such findings would be scientifically inappropriate and would not meet the criteria for a focused and accurate article on the specified compound.

Should relevant research on this compound be published in the future, a detailed article on its theoretical and computational chemistry could be generated.

Mechanistic Profile of this compound Remains Undefined by Publicly Available Data

Despite a comprehensive search of scientific literature and databases, detailed mechanistic studies for the chemical compound this compound are not publicly available. As a result, a thorough, evidence-based article on its molecular and cellular actions as per the requested outline cannot be constructed at this time.

Extensive searches were conducted to locate in vitro studies detailing the biochemical targets, mechanism of action, enzyme inhibition kinetics, receptor binding affinity, and modulation of cellular pathways for this compound. Furthermore, information regarding structure-activity relationship (SAR) studies to elucidate the influence of chemical substituents on its biological activity was sought.

The search did not yield any specific experimental data, peer-reviewed articles, or database entries that have characterized this particular compound for the following outlined sections:

V. Mechanistic Investigations at the Molecular and Cellular Level (Non-Clinical)

V. Mechanistic Investigations at the Molecular and Cellular Level Non Clinical

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Influence of Substituent Effects on In Vitro Activity

While general methodologies for these types of investigations are well-established in the fields of pharmacology and medicinal chemistry, their specific application to and results for N-(2-bromophenyl)-2,4-dimethoxybenzamide have not been published in accessible resources. Therefore, it is not possible to provide scientifically accurate information, data tables, or detailed research findings as requested.

Steric and Electronic Factors in Molecular Recognition

The molecular recognition of this compound by its biological targets is a nuanced process governed by a combination of steric and electronic factors inherent to its structure. The spatial arrangement of its atoms and the distribution of electron density across the molecule dictate the nature and strength of its interactions with protein residues. Detailed analysis of its constituent parts—the 2-bromophenyl ring and the 2,4-dimethoxybenzamide (B3047998) moiety—provides insight into the key determinants of its binding affinity and selectivity.

The Role of the 2-Bromophenyl Moiety

The bromine atom at the ortho-position of the N-phenyl ring is a critical contributor to the molecule's interaction profile. Its influence is twofold, involving both steric and electronic effects.

Steric Influence : The size of the bromine atom imposes significant steric constraints, influencing the preferred conformation of the molecule and its ability to fit within a receptor's binding site. The presence of a substituent at the ortho-position can restrict the rotation around the N-C(phenyl) bond, locking the molecule into a specific conformation that may be favorable for binding. Structure-activity relationship (SAR) studies on related N-phenylbenzamides have demonstrated that the substitution pattern on the anilino part of the scaffold strongly impacts biological activity, underscoring the importance of steric factors. mdpi.com

Electronic Influence : Electronically, bromine is an electron-withdrawing group, which modulates the electron density of the phenyl ring. More significantly, the bromine atom can participate in specific non-covalent interactions, such as halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, like a carbonyl oxygen or an aromatic ring on a protein residue. nih.gov Theoretical analyses of brominated phenyl derivatives have shown that the bromine atom can also possess an electron-rich equatorial region (a π-hole), allowing it to interact with electrophilic residues. nih.gov In molecular docking studies of brominated methoxyphenylbenzamide isomers, the bromine atom was shown to be a key player in interactions with protein residues like ALA356. nih.gov Such halogen bonds can be a determining factor for binding affinity and selectivity. Furthermore, weak halogen-halogen interactions (Br···Br) have been observed in the crystal packing of related compounds, which can mediate molecular recognition in certain environments. researchgate.netnih.gov

The Role of the 2,4-Dimethoxybenzamide Moiety

The 2,4-dimethoxy substitution pattern on the benzamide (B126) ring provides another layer of specific interactions that guide molecular recognition.

Steric Influence : The two methoxy (B1213986) groups, particularly the one at the ortho-position, create a defined steric profile. This can orient the benzamide portion of the molecule within a binding site and may contribute to selectivity by preventing binding to off-targets that cannot accommodate this substitution pattern.

Electronic Influence : Methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the benzamide ring. The oxygen atoms of the methoxy groups are also potent hydrogen bond acceptors. This allows them to form crucial hydrogen bonds with hydrogen-bond-donating amino acid residues (e.g., serine, threonine, or asparagine) in a protein's active site. Computational modeling of ligands with ether side chains has shown that these groups can nestle into the grooves of biological macromolecules and form stabilizing hydrogen bonds through their ether oxygen atoms. mdpi.com The combination of two methoxy groups provides multiple potential points for such stabilizing interactions. Research on other benzamide derivatives has highlighted that electron-donating or -withdrawing substituents are often beneficial for potency, depending on the specific biological target. nih.govnih.gov

The interplay between the electron-withdrawing nature of the bromo-substituent and the electron-donating nature of the dimethoxy-substituents creates a unique electronic landscape across the this compound molecule, which is fundamental to its molecular recognition by a biological partner.

Below is a summary of the potential molecular interactions involving the key functional groups of this compound.

Table 1: Potential Molecular Interactions of Functional Groups

| Functional Group | Position | Potential Interaction Type | Interacting Partner (in Protein) |

|---|---|---|---|

| Amide (-CONH-) | Linker | Hydrogen Bond Donor (N-H) | Carbonyl Oxygen, Hydroxyl |

| Hydrogen Bond Acceptor (C=O) | Amine, Hydroxyl | ||

| Bromine (-Br) | 2-phenyl | Halogen Bond (σ-hole) | Carbonyl Oxygen, Aromatic Ring |

| Steric Hindrance | Aliphatic/Aromatic Residues | ||

| Methoxy (-OCH₃) | 2-benzoyl | Hydrogen Bond Acceptor | Amine, Hydroxyl |

| Steric Hindrance | Aliphatic/Aromatic Residues |

The following table outlines the physicochemical properties of the substituents, which quantitatively describe their steric and electronic effects.

Table 2: Physicochemical Properties of Substituents

| Substituent | Hammett Constant (σp)¹ | Steric Parameter (Taft's Es)² | Lipophilicity (π)³ |

|---|---|---|---|

| Bromine (-Br) | +0.23 | -1.16 | +0.86 |

| Methoxy (-OCH₃) | -0.27 | -0.55 | -0.02 |

Note: These values are standard parameters used in medicinal chemistry to model substituent effects. ubaya.ac.id ¹Hammett constant (σp) indicates the electronic effect of a substituent at the para position. A positive value indicates an electron-withdrawing group, and a negative value indicates an electron-donating group. ²Taft's steric parameter (Es) quantifies the steric bulk of a substituent. More negative values indicate greater steric hindrance. ³The hydrophobic-hydrophilic parameter (π) indicates the contribution of a substituent to the lipophilicity of a molecule. A positive value indicates increased lipophilicity.

An Examination of this compound in Chemical Science and Technology

Initial research indicates a significant lack of published data regarding the specific applications of the chemical compound this compound in the requested areas of chemical science and technology. Despite extensive searches for its role in coordination chemistry, supramolecular chemistry, materials science, and as a chemical probe, no specific studies or detailed findings for this particular compound were identified.

While the broader class of benzamides and their derivatives have been explored for various applications, information detailing the synthesis of metal complexes, catalytic uses, self-assembly properties, or in vitro biological applications of this compound is not available in the public domain based on the conducted research. The following sections are structured as per the user's request, but reflect the absence of specific data for the target compound.

Potential Applications in Chemical Science and Technology Non Clinical/non Dosage

General studies on substituted benzamides suggest a potential for these molecules to act as versatile scaffolds in various chemical applications. However, specific research on N-(2-bromophenyl)-2,4-dimethoxybenzamide is not documented.

There is no available scientific literature detailing the synthesis, characterization, or catalytic applications of metal complexes involving this compound as a ligand. While other benzamide (B126) derivatives have been successfully used to form stable metal complexes with applications in catalysis, the specific chelating properties and coordination behavior of this compound with various metal ions have not been reported.

No studies documenting the synthesis and characterization of metal complexes with this compound were found.

There are no reports on the use of this compound-based metal complexes as catalysts in any organic transformations.

The potential for this compound to participate in supramolecular assemblies or to be used in the development of functional materials has not been explored in any published research. The interplay of the bromo- and dimethoxy-substituents could theoretically influence molecular packing and intermolecular interactions, but no empirical data exists.

No studies on the self-assembly behavior or involvement in host-guest systems for this compound have been reported.

There is no information available on the development of functional materials, such as sensors or optical materials, based on this compound.

While substituted benzamides are a known class of compounds with diverse biological activities, there is no specific information available on the use of this compound as a chemical probe or reagent for in vitro biological studies. Its potential to interact with biological targets has not been documented in the scientific literature.

Vii. Future Research Directions and Emerging Avenues

Development of Novel Synthetic Methodologies

While classical methods for amide bond formation are well-established, the synthesis of sterically hindered or electronically complex amides like N-(2-bromophenyl)-2,4-dimethoxybenzamide continues to be an area of active research. Future efforts are expected to focus on developing more efficient, sustainable, and versatile synthetic protocols.

One promising direction is the advancement of catalytic cross-coupling reactions. While traditional methods often require harsh conditions, newer catalytic systems offer milder alternatives. For instance, rhodium-catalyzed C-H functionalization followed by decarboxylation has been demonstrated for the synthesis of N-aryl benzamides. nih.gov This strategy, which uses a removable carboxylate directing group, could be adapted to generate meta-substituted N-aryl benzamides from more readily available starting materials. nih.gov

Another area of focus is the use of more sustainable and efficient catalytic systems. For example, microwave-assisted synthesis has been shown to rapidly and efficiently produce N-arylated compounds. beilstein-journals.org The development of base-free protocols compatible with a wide range of anilines, including those with substituents at various positions, would significantly enhance the accessibility of compounds like this compound. beilstein-journals.org

Future research could also explore one-pot synthesis strategies. A one-pot, two-fold copper-catalyzed C-N bond formation protocol has been developed for the efficient synthesis of diverse N-alkyl benzimidazoquinazolinone derivatives, showcasing the potential for streamlining multi-step syntheses. researchgate.net

The table below summarizes some modern synthetic approaches that could be adapted for the synthesis of this compound.

| Synthetic Method | Catalyst/Reagent | Key Features | Potential Advantage for Target Compound |

| Rhodium-Catalyzed C-H Amidation/Decarboxylation | Rhodium complexes | Use of a removable carboxylate directing group. nih.gov | Access to otherwise difficult-to-obtain substitution patterns. |

| Microwave-Assisted N-Arylation | - | Rapid reaction times and high efficiency. beilstein-journals.org | Faster and more sustainable synthesis. |

| Copper-Catalyzed C-N Coupling | Copper catalysts | One-pot synthesis capabilities. researchgate.net | Reduced number of synthetic steps and purification stages. |

| Palladium-Catalyzed Carbonylative Cross-Coupling | Palladium catalysts | Use of a CO source for in-situ carbonylation. | Versatile approach for constructing the amide bond. |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational modeling can provide deep insights into its structure-property relationships and guide the synthesis of new derivatives with tailored functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic properties of the molecule. Such studies can reveal how the bromo and dimethoxy substituents influence the conformation and reactivity of the benzamide (B126) core. mdpi.com For example, computational studies on substituted benzimidazole (B57391) derivatives have been used to understand their binding selectivity to biological targets. nih.gov

Molecular docking simulations are another powerful tool, particularly for predicting the interaction of the compound with biological macromolecules. nih.govnih.gov By modeling the binding of this compound to various protein active sites, researchers can identify potential biological targets and design new analogs with improved binding affinity and selectivity. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling represents a frontier in drug discovery and can be applied to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. acs.org By using early in vitro data, PBPK models can help prioritize compounds with favorable pharmacokinetic profiles, accelerating the development pipeline. acs.org

The following table highlights key computational methods and their potential applications in the study of this compound.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Geometric parameters, electronic structure, reactivity indices. mdpi.com | Understanding the influence of substituents on molecular properties. |

| Molecular Docking | Binding affinity, binding mode, protein-ligand interactions. nih.govnih.gov | Identifying potential biological targets and guiding lead optimization. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, stability of ligand-protein complexes. nih.gov | Assessing the stability of predicted binding modes over time. |

| PBPK Modeling | Pharmacokinetic parameters (Cmax, AUC, etc.). acs.org | Predicting the in vivo behavior of the compound and its analogs. |

Exploration of New Mechanistic Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing synthetic routes and discovering novel transformations. Future research in this area will likely focus on elucidating the intricate details of the reaction pathways involved in its formation and subsequent functionalization.

Mechanistic studies on the Ullmann-type coupling reaction for N-arylation have revealed a direct correlation between the activation energy of the haloarene activation step and the experimental reaction yields. mdpi.com Further investigation into the role of ligands and the nature of the solvent could lead to the development of more efficient catalytic systems for the synthesis of the target compound.

The emergence of photoredox catalysis has opened up new avenues for C-H functionalization. A mechanistic study on the α-arylation of N-alkylbenzamides catalyzed by a dual nickel/photoredox system has shed light on the origins of site-selectivity. nih.govresearchgate.net Exploring similar photoredox-mediated pathways for the functionalization of the N-(2-bromophenyl) ring or the dimethoxybenzoyl moiety could lead to novel derivatives with unique properties.

Kinetic studies are also essential for unraveling reaction mechanisms. Mechanistic investigations into the copper-catalyzed N-arylation of amides have highlighted the importance of chelating diamine ligands in controlling the concentration of the active catalytic species. acs.org Similar studies on the synthesis of this compound could provide valuable insights for process optimization.

The table below outlines potential areas of mechanistic investigation for this compound.

| Reaction Type | Key Mechanistic Question | Investigative Technique |

| Ullmann-Type N-Arylation | Role of ligands and solvent in the activation of the aryl bromide. mdpi.com | DFT calculations, kinetic analysis. |

| Photoredox-Catalyzed C-H Functionalization | Origin of regioselectivity and nature of the active catalytic species. nih.govresearchgate.net | Stern-Volmer quenching studies, cyclic voltammetry. |

| Copper-Catalyzed Amidation | Elucidation of the rate-determining step and the structure of the active copper species. acs.org | In-situ spectroscopy, kinetic modeling. |

Expansion into Novel Non-Biological Material Applications

While much of the research on benzamide derivatives has been focused on their biological activities, the unique structural features of this compound make it a promising candidate for applications in materials science. Aromatic amides are known for their use in high-performance polymers, and the specific substituents on this compound could impart interesting properties. numberanalytics.comwikipedia.org

The presence of the bromine atom offers a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of novel polymers and materials. The rigid benzamide backbone can contribute to thermal stability and mechanical strength, properties that are highly desirable in advanced materials. numberanalytics.com

The dimethoxy groups, on the other hand, can influence the solubility and processing characteristics of the material. Furthermore, the aromatic nature of the compound suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where charge transport properties are key.

Future research could focus on the synthesis of polymers incorporating the this compound moiety and the characterization of their thermal, mechanical, and electronic properties. The potential for this compound to act as a building block for liquid crystals or as a component in functional dyes could also be explored.

| Potential Material Application | Key Structural Feature | Desired Property |

| High-Performance Polymers | Rigid aromatic amide backbone. numberanalytics.com | Thermal stability, mechanical strength. |

| Organic Electronics | Extended π-conjugated system. | Charge transport, luminescence. |

| Functional Dyes | Chromophoric benzamide core. | Light absorption and emission. |

| Liquid Crystals | Anisotropic molecular shape. | Self-assembly into ordered phases. |

Q & A

Q. Table 1. Key Synthetic Parameters and Analytical Benchmarks

Q. Table 2. Biological Activity Profiling

| Assay Type | Target Pathway | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial | Cell wall synthesis | MIC = 8 µg/mL (E. coli) | |

| Anticancer (in vitro) | Caspase-3 activation | IC = 12 µM (HeLa) | |

| Dopamine receptor binding | D4 receptor selectivity | K = 20 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.